methyl (4Z)-4-(2,3-dimethoxybenzylidene)-1-(4-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methoxy, fluorophenyl, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.
Methoxylation: The methoxy groups are introduced through methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate.
Final Coupling: The final coupling of the synthesized intermediates is achieved through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **METHYL (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- **METHYL (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H20FNO5 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20FNO5/c1-13-19(22(26)29-4)17(12-14-6-5-7-18(27-2)20(14)28-3)21(25)24(13)16-10-8-15(23)9-11-16/h5-12H,1-4H3/b17-12- |
InChI Key |
ZYZGVDGDKKQERI-ATVHPVEESA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=C(C(=CC=C2)OC)OC)/C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=CC=C2)OC)OC)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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